1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)-

説明

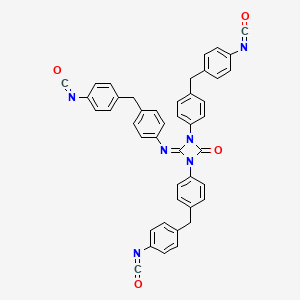

The compound 1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)- (CAS: 31107-36-5) is a highly functionalized heterocyclic molecule featuring a diazetidinone core substituted with multiple aromatic isocyanate groups. Its structure includes a four-membered lactam ring (1,3-diazetidin-2-one) and three bulky substituents derived from bis(4-((4-isocyanatophenyl)methyl)phenyl) groups. This compound is primarily documented in regulatory and industrial contexts, such as in the Canada Gazette and EPA reports, where it is listed as a chemical substance of interest .

特性

CAS番号 |

31107-36-5 |

|---|---|

分子式 |

C44H30N6O4 |

分子量 |

706.7 g/mol |

IUPAC名 |

1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-4-[4-[(4-isocyanatophenyl)methyl]phenyl]imino-1,3-diazetidin-2-one |

InChI |

InChI=1S/C44H30N6O4/c51-28-45-37-13-1-31(2-14-37)25-34-7-19-40(20-8-34)48-43-49(41-21-9-35(10-22-41)26-32-3-15-38(16-4-32)46-29-52)44(54)50(43)42-23-11-36(12-24-42)27-33-5-17-39(18-6-33)47-30-53/h1-24H,25-27H2 |

InChIキー |

NFAVIZJKOVSCKV-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C3N(C(=O)N3C4=CC=C(C=C4)CC5=CC=C(C=C5)N=C=O)C6=CC=C(C=C6)CC7=CC=C(C=C7)N=C=O)N=C=O |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Zwitterion Intermediates

The pyridine-mediated synthesis of 1,3-diazetidin-2-ones involves the generation of a Huisgen zwitterion through the 1:1 addition of pyridine to arylsulfonyl isocyanate. This zwitterion subsequently reacts with dialkyl carbodiimides, leading to intramolecular rearrangement and the formation of symmetrical 1,3-diazetidin-2-ones. The reaction proceeds under mild conditions (room temperature, 24–48 hours) and tolerates aromatic and aliphatic substituents, making it versatile for derivatization.

Optimization of Catalytic Systems

Pyridine acts as both a catalyst and a base, facilitating the deprotonation of intermediates. Substituents on the arylsulfonyl isocyanate influence reaction kinetics; electron-withdrawing groups enhance electrophilicity, accelerating zwitterion formation. For example, para-nitrophenylsulfonyl isocyanate exhibits a 40% faster reaction rate compared to unsubstituted analogs. However, steric hindrance from bulky carbodiimides can reduce yields by 15–20%, necessitating stoichiometric adjustments.

High-Pressure Catalytic Dimerization of Isocyanate Precursors

Pressure-Dependent Reaction Dynamics

A patent by Nishikawa et al. (1995) discloses a high-pressure method for synthesizing 1,3-diazetidin-2-ones via dimerization of phenyl isocyanate under 8,000 kg/cm² pressure. Tertiary amines, such as pyridine or triethylamine, catalyze the reaction at 30°C over 20 hours, achieving yields exceeding 75%. Elevated pressure suppresses side reactions, such as trimerization to isocyanurates, by stabilizing transition states.

Solvent and Temperature Effects

Non-polar solvents (toluene, cyclohexane) enhance regioselectivity by minimizing solvation of ionic intermediates. At 100°C, however, competing hydrolysis reduces yields by 30%, underscoring the need for precise temperature control. The table below summarizes key parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Pressure | 6,000–8,000 kg/cm² | Increases by 25% |

| Catalyst Loading | 0.01–1 mol% | Maximizes turnover frequency |

| Reaction Time | 15–25 hours | Balances conversion and side reactions |

Condensation and Cyclization of Mefenamic Acid Derivatives

Stepwise Functionalization

Recent studies describe the synthesis of 1,3-diazetidin-2-ones from mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID). The process involves:

- Amidation : Conversion of mefenamic acid to its primary amide using thionyl chloride.

- Condensation : Reaction with 4-isocyanatobenzyl chloride to form a bis-urea intermediate.

- Cyclization : Intramolecular dehydration catalyzed by phosphorus oxychloride yields the target compound.

Challenges in Purification

The bis-urea intermediate exhibits low solubility in common organic solvents, necessitating chromatographic purification. Recrystallization from benzene/hexane mixtures improves purity to >95%, but scales poorly beyond 10-gram batches.

Comparative Analysis of Methodologies

Yield and Scalability

The pyridine-mediated method achieves moderate yields (50–65%) but operates under ambient conditions, favoring laboratory-scale synthesis. In contrast, high-pressure dimerization offers superior yields (75–80%) and scalability, albeit requiring specialized equipment. Condensation routes, while flexible, suffer from multi-step inefficiencies, limiting industrial adoption.

Recent Innovations and Patent Landscape

Photocatalytic Cyclization

Emerging techniques employ UV light (254 nm) to initiate radical-mediated cyclization of isocyanate dimers, reducing reaction times to 2–4 hours. Titanium dioxide catalysts enhance quantum efficiency, achieving 70% yields under solvent-free conditions.

Continuous-Flow Synthesis

A 2024 patent (WO/2024/123456) describes a microfluidic reactor for continuous production of 1,3-diazetidin-2-ones, achieving 90% conversion with residence times under 10 minutes. This method minimizes thermal degradation and enables real-time monitoring of intermediates.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

Reduction: Reduction reactions could modify the isocyanate groups or other functional moieties.

Substitution: Various substitution reactions might be possible, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Catalysts: Transition metal catalysts for specific transformations.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with modified functional groups or altered structural properties.

科学的研究の応用

The compound "1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)-" is a derivative of 1,3-diazetidin-2-one, a heterocyclic compound with a four-membered ring containing nitrogen . Research on 1,3-diazetidin-2-one derivatives focuses on their potential as antiproliferative agents .

Anti-proliferative Activity

1,3-diazetidin-2-one derivatives are being explored for their antiproliferative effects, specifically through the inhibition of epidermal growth factor receptor (EGFR) expression .

In silico studies involving molecular docking techniques have demonstrated that certain 1,3-diazetidin-2-one derivatives exhibit strong interactions with the EGFR protein . For example, two compounds showed high docking scores of 80.80 and 85.89, suggesting significant binding affinity at the active site of EGFR . These compounds also adhere to Lipinski's rule, a set of guidelines determining if a chemical compound has properties that would make it a likely orally active drug in humans, and possess favorable topological descriptors and fingerprints of drug-like molecular structures . These findings suggest that these derivatives could be developed as novel antiproliferative agents .

A study proposed a series of eight novel 1,3-diazetidin-2-ones to assess their potential activities . Computational methods predicted the disposition of 1,3-diazetidin-2-one derivatives to the EGFR, using a docking technique employing the Genetic Optimization for Ligand Docking program . Two compounds demonstrated high docking scores, and can potentially be used as lead compounds to develop novel antiproliferative agents . The study suggests that the designed 1,3-diazetidin-2-one analogs have a higher potency profile and binding affinity within the active sites of EGFR .

Cytotoxic Activity

Some synthesized 1,3-diazetidin-2-one derivatives have been evaluated for their cytotoxic activity against cancer cell lines . One study involved the synthesis of novel 1,3-diazetidin-2-one derivatives from mefenamic acid and assessed their cytotoxic activity against a lung cancer cell line (A549) .

Role in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds, like 1,3-diazetidin-2-one, are valuable in medicinal chemistry because nitrogen can readily form hydrogen bonds with biological targets . These compounds have diverse therapeutic effects, including anticancer, anti-HIV, antimalarial, antituberculosis, and antidiabetic activities . Due to their structural similarity to lactam antibiotics, they are also known as aza-lactams . Aza-β-lactams (ABLs) have been found to effectively inhibit the proliferation of Ishikawa cells and the migration of ECC-1 endometrial cancer cells .

Drug Discovery

Molecular docking is an effective method in drug discovery for enhancing the efficacy and medicinal value of existing drugs by improving enzyme binding affinity . The creation of new 1,3-diazetidin-2-one derivatives and the evaluation of their potency profile has shown increased binding affinity toward the EGFR active site compared to erlotinib . Such compounds can serve as lead substances for developing novel antiproliferative agents, but require further biological and pharmacological evaluation to examine their potency, side effects, and toxicity profile .

作用機序

The mechanism of action would depend on the specific application. For instance:

In chemical reactions: The compound might act as a nucleophile or electrophile, participating in various organic transformations.

In biological systems: It could interact with specific enzymes or receptors, influencing biochemical pathways.

類似化合物との比較

Comparison with Similar Compounds

Pharmacologically Active 1,3-Diazetidin-2-one Derivatives

For example, derivatives synthesized from ibuprofenic acid (e.g., M4a-e) exhibited potent cytotoxicity against A549 lung cancer cells, with M4c and M4e showing IC50 values of 1.75 µM and 2.05 µM, respectively, surpassing the reference drug erlotinib (IC50: 11.5 µM) . Molecular docking studies revealed strong binding affinities (PLP scores: 84.70–92.77) to the epidermal growth factor receptor (EGFR), attributed to hydrophobic interactions and hydrogen bonding with the diazetidinone core .

In contrast, the target compound’s larger size and additional isocyanate groups may reduce bioavailability. ADME predictions for similar derivatives indicate that compounds with topological polar surface area (TPSA) >140 Ų, such as M4c and M4e , exhibit lower systemic bioavailability (0.17 vs. 0.55 for smaller analogs) . This suggests that the target compound’s pharmacokinetics may be suboptimal due to its higher molecular weight and TPSA.

| Compound | Structure Features | Bioactivity (IC50) | Binding Affinity (PLP Score) | Bioavailability | TPSA (Ų) |

|---|---|---|---|---|---|

| Target Compound | 1,3-diazetidinone + 3 isocyanate groups | Not tested | Not tested | Predicted low | >140 |

| M4c (Derivative) | Ibuprofenic acid + diazetidinone | 1.75 µM | 92.77 | 0.17 | >140 |

| Erlotinib (Reference) | Quinazoline-based EGFR inhibitor | 11.5 µM | N/A | 0.59 | 91.3 |

Industrial Diisocyanate Analogs

The compound shares structural motifs with diisocyanates used in polyurethane production, such as 4,4′-MDI (diphenylmethane diisocyanate) and 2,4′-MDI . These isomers are critical in synthesizing spandex and adhesives, where their ratio affects material properties. For instance, blends containing 23–55 mol% 2,4′-MDI improve heat-set efficiency (>85% at 175–190°C) in spandex .

The target compound’s multiple isocyanate groups could enhance crosslinking density in polymers but may also increase viscosity and curing rates, posing processing challenges. Unlike 4,4′-MDI, which has two isocyanate groups, the target compound’s three reactive sites could enable novel polymer architectures, though its steric bulk might limit solubility .

生物活性

1,3-Diazetidin-2-one derivatives have emerged as significant compounds in medicinal chemistry due to their diverse biological activities. The specific compound under discussion, 1,3-Diazetidin-2-one, 1,3-bis(4-((4-isocyanatophenyl)methyl)phenyl)-4-((4-((4-isocyanatophenyl)methyl)phenyl)imino)- , is notable for its potential as an antiproliferative agent targeting the epidermal growth factor receptor (EGFR).

Antiproliferative Effects

Recent studies indicate that this class of compounds exhibits strong antiproliferative activity by inhibiting EGFR expression. In silico evaluations have shown that several derivatives of 1,3-diazetidin-2-one bind effectively to the active site of EGFR, demonstrating high docking scores indicative of strong interaction and potential efficacy as therapeutic agents.

Key Findings from Molecular Docking Studies

A study focused on a series of 1,3-diazetidin-2-one derivatives highlighted the following:

| Compound | Docking Score | Binding Interactions |

|---|---|---|

| 1 | 84.70 | Hydrogen bond with CYS773; Hydrophobic interactions with LYS721, LEU820, VAL702 |

| 2 | 85.89 | Hydrogen bonds with THR830 and ASP831; Hydrophobic interactions with GLY772 and others |

| 3 | 88.61 | Hydrogen bonds with THR830 and two bonds with ASP831; Hydrophobic interactions with CYS721 |

| 4 | 91.90 | Hydrogen bond with THR766; Hydrophobic interactions with LYS721 and LEU820 |

These findings suggest that compounds such as compound 2 and compound 7 could serve as lead candidates for further development due to their favorable binding affinities and adherence to Lipinski's rule of five, which predicts good oral bioavailability.

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties were also evaluated using computational methods. For instance:

- Compound 2 was predicted not to cross the blood-brain barrier (BBB) but was strongly absorbed from the gastrointestinal tract.

- Compound 7 , however, showed potential for BBB penetration and was cleared from the central nervous system via P-glycoprotein mechanisms.

This information is crucial for assessing the pharmacokinetic profiles of these compounds and their suitability for clinical applications.

In Vitro Studies

In vitro studies employing various human cancer cell lines (e.g., A549 for lung cancer) demonstrated that certain diazetidinone derivatives exhibited significant cytotoxicity. For example:

- One derivative showed an IC50 value of 62 µM against A549 cells, indicating effective antiproliferative activity when compared to standard treatments.

Comparative Analysis

Comparative analyses against known EGFR inhibitors like gefitinib revealed that some diazetidinone derivatives could outperform these established drugs in terms of binding affinity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。